N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c1-4-7-17-21-22-19(24(17)23-10-5-6-11-23)28-13-18(25)20-15-9-8-14(26-2)12-16(15)27-3/h5-6,8-12H,4,7,13H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAHASIBVUWINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable alkyne under acidic or basic conditions.
Attachment of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Formation of the Thioether Linkage: The sulfanyl group is incorporated by reacting a thiol with a halogenated intermediate.
Final Coupling: The final step involves coupling the dimethoxyphenyl acetamide with the previously synthesized intermediate under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development. It can be studied for its interactions with biological targets such as enzymes, receptors, and nucleic acids.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific biological pathways, offering possibilities for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction pathways.
Nucleic Acids: Intercalation or binding to DNA/RNA, affecting gene expression.
The exact pathways and targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The compound belongs to a class of 1,2,4-triazole-3-sulfanyl acetamides. Key structural analogs include:
Table 1: Structural and Molecular Comparisons
Substituent Effects on Properties
- Aryl Groups: The target’s 2,4-dimethoxyphenyl group contrasts with OLC-12’s 4-isopropylphenyl and G856-7763’s 2,3-dimethylphenyl.
- Triazole Modifications : The pyrrol-1-yl group (target) differs from pyridinyl (OLC-12, VUAA-1) and morpholine-sulfonyl (GPR-17 ligand). Pyrrole’s aromaticity and hydrogen-bonding capacity may alter target engagement compared to pyridine’s basicity or morpholine’s bulk .
- Sulfanyl Linker : Conserved across analogs, this group facilitates conjugation and may influence metabolic stability .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Formation of the triazole core : Refluxing hydrazide derivatives with iso-thiocyanates in ethanol, followed by cyclization under basic conditions (e.g., NaOH) .
Sulfanyl acetamide coupling : Reacting the triazole-thiol intermediate with 2-chloroacetonitrile or bromoacetamide derivatives in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C) .
- Critical Parameters : Solvent choice (e.g., ethanol for cyclization, DMF for coupling), reaction time (12–24 hours), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, pyrrole, and propyl groups) and sulfur connectivity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected ~450–500 g/mol range) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups like amide C=O (~1650 cm) and triazole C=N (~1500 cm) .
Q. How does the substitution pattern (e.g., 2,4-dimethoxyphenyl, propyl) influence the compound’s stability?
- Methodological Answer :
- Aromatic Substitution : Electron-donating methoxy groups enhance stability via resonance but may increase susceptibility to electrophilic attack .
- Alkyl Chains : Propyl groups improve lipid solubility, affecting aggregation in solution. Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 24 hours) .
Advanced Research Questions
Q. What strategies optimize reaction yields during the synthesis of triazole-sulfanyl acetamide derivatives?
- Methodological Answer :
- Solvent Optimization : Use DMF for coupling reactions to enhance nucleophilicity of the thiol group .
- Catalyst Screening : Test bases (e.g., KCO, EtN) to deprotonate thiol intermediates and improve coupling efficiency .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize by-products (e.g., disulfide formation) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Compare bioactivity of analogs with substituted triazoles (e.g., 4-phenyl vs. 4-pyrrole) using in vitro assays (e.g., antimicrobial MIC tests) .
- Substituent Effects :
- Pyrrole vs. Pyridine : Pyrrole’s electron-rich nature may enhance π-π stacking with biological targets .
- Propyl vs. Allyl Chains : Longer chains (e.g., allyl) could improve membrane permeability but reduce solubility .
- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities to target enzymes (e.g., cytochrome P450) .
Q. How should researchers address contradictory bioactivity data across similar triazole derivatives?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed cell lines, consistent IC protocols) to isolate structural effects .
- Meta-Analysis : Compare published data on analogs (e.g., anti-exudative activity in Table 3 of ) to identify trends. For example, chloro-substituted phenyl groups often enhance anti-inflammatory effects but may increase cytotoxicity .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., COX-2, HIV-1 protease) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.5 for optimal bioavailability) .
Key Research Gaps and Recommendations
- Contradictory Data : Discrepancies in bioactivity may arise from assay variability; standardize protocols .
- Understudied Targets : Explore interactions with emerging targets (e.g., NLRP3 inflammasome) .
- Scalability : Pilot-scale synthesis (100+ mg) requires optimization of purification methods (e.g., flash chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
